5-(Difluoromethyl)pyridine-2-sulfonyl fluoride

Catalog No.
S3035947
CAS No.
2137688-56-1
M.F
C6H4F3NO2S
M. Wt
211.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Difluoromethyl)pyridine-2-sulfonyl fluoride

CAS Number

2137688-56-1

Product Name

5-(Difluoromethyl)pyridine-2-sulfonyl fluoride

IUPAC Name

5-(difluoromethyl)pyridine-2-sulfonyl fluoride

Molecular Formula

C6H4F3NO2S

Molecular Weight

211.16

InChI

InChI=1S/C6H4F3NO2S/c7-6(8)4-1-2-5(10-3-4)13(9,11)12/h1-3,6H

InChI Key

FSMCDDVDNSNAPJ-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(F)F)S(=O)(=O)F

Solubility

not available

5-(Difluoromethyl)pyridine-2-sulfonyl fluoride is a chemical compound characterized by the molecular formula C6_6H4_4F3_3NO2_2S. This compound features a difluoromethyl group attached to a pyridine ring, along with a sulfonyl fluoride functional group. The presence of these functional groups imparts unique reactivity and versatility, making it valuable in various

  • Substitution Reactions: The sulfonyl fluoride group can be substituted by various nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide derivatives.
  • Oxidation and Reduction: This compound can participate in oxidation and reduction processes, depending on the reagents employed. For instance, oxidation can yield sulfonic acids.
  • Coupling Reactions: It can also be utilized in coupling reactions to synthesize more complex molecules.

Common reagents involved in these reactions include sodium periodate for oxidation and lithium aluminum hydride for reduction.

The synthesis of 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride typically involves the following steps:

  • Difluoromethylation of 2-Mercaptopyridine: This initial step can be achieved using difluorochloromethane or diethyl bromodifluoromethanephosphonate.
  • Oxidation: The resulting intermediate is oxidized using agents like sodium periodate or hydrogen peroxide combined with sodium tungstate.

These methods allow for high yields and purity under controlled laboratory conditions.

Difluoromethyl 2-Pyridyl SulfoneContains difluoromethyl group; used in gem-difluoroolefinationOrganic synthesisTrifluoromethyl 2-Pyridyl SulfoneSimilar structure but with trifluoromethyl group; used in various synthesesOrganic synthesis

Uniqueness

5-(Difluoromethyl)pyridine-2-sulfonyl fluoride is unique due to its specific combination of functional groups that allow it to participate in a wide range of

Interaction studies involving 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride focus on its reactivity with biological molecules and other chemical species. The electrophilic nature of the sulfonyl fluoride group suggests potential interactions with nucleophiles in biological systems, which could lead to modifications of biomolecules. Further research is necessary to elucidate these interactions fully and explore their implications for drug design and development.

XLogP3

1.6

Dates

Modify: 2023-08-17

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